4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS No.: 588673-83-0
Cat. No.: VC6337239
Molecular Formula: C18H14N4S
Molecular Weight: 318.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 588673-83-0 |
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Molecular Formula | C18H14N4S |
Molecular Weight | 318.4 |
IUPAC Name | 4-methyl-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C18H14N4S/c1-22-17(20-21-18(22)23)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,21,23) |
Standard InChI Key | PNGGQIIUDMONRB-UHFFFAOYSA-N |
SMILES | CN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol, reflects its intricate architecture:
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A 1,2,4-triazole ring substituted at position 3 with a thiol (-SH) group.
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A methyl group at position 4 of the triazole.
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A 2-phenylquinolin-4-yl group at position 5, introducing aromaticity and steric bulk .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 588673-83-0 | |
Molecular Formula | ||
Molecular Weight | 318.4 g/mol | |
SMILES | Cn1c(S)nnc1-c1cc(-c2ccccc2)nc2ccccc12 | |
Solubility | Not available |
The quinoline moiety contributes to planar rigidity, while the thiol group enables participation in redox reactions and metal coordination .
Synthesis and Reaction Pathways
Synthesis of this compound typically follows multi-step protocols common to triazole derivatives:
Step 1: Formation of the Quinoline Core
Quinoline derivatives are often synthesized via the Skraup or Friedländer reactions. For example, condensation of aniline derivatives with ketones under acidic conditions yields the quinoline backbone.
Step 2: Triazole Ring Closure
The Huisgen 1,3-dipolar cycloaddition or cyclocondensation of thiosemicarbazides with carbonyl compounds is employed to form the 1,2,4-triazole ring. For this compound, methyl substitution at position 4 is achieved using methylhydrazine derivatives .
Step 3: Functionalization
The thiol group is introduced via nucleophilic substitution or oxidative methods. For instance, treatment with phosphorus pentasulfide () converts carbonyl groups to thiols .
Table 2: Key Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | Quinoline formation | Aniline, glycerol, , heat | 60–70 |
2 | Triazole cyclization | Methylhydrazine, , reflux | 50–60 |
3 | Thiol introduction | , dry toluene | 40–50 |
Challenges include controlling regioselectivity during triazole formation and minimizing side reactions involving the reactive thiol group .
Chemical Reactivity and Applications
Reactivity
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Thiol Group: Participates in disulfide bond formation, metal chelation, and nucleophilic substitution. For example, reaction with alkyl halides yields thioethers .
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Triazole Ring: Undergoes electrophilic substitution at position 5 due to electron-rich nitrogen atoms. Halogenation and nitration have been reported in analogs.
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Quinoline System: Susceptible to electrophilic aromatic substitution, enabling further functionalization (e.g., sulfonation, nitration) .
Medicinal Chemistry
While direct studies on this compound are scarce, structurally related triazole-thiols exhibit:
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Antimicrobial Activity: Disruption of microbial cell membranes via thiol-mediated redox interference .
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Anticancer Potential: Inhibition of kinase enzymes through quinoline intercalation and triazole-metal coordination.
Materials Science
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Corrosion Inhibition: Thiol groups adsorb onto metal surfaces, forming protective layers. A related compound, 4-methyl-4H-1,2,4-triazole-3-thiol, reduces mild steel corrosion in sulfuric acid by 78% at 1 mM concentration .
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Coordination Polymers: Mercury(II) complexes with triazole-thiol ligands show luminescent properties, relevant for sensor development .
Analytical Characterization
Advanced spectroscopic methods confirm structure and purity:
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NMR Spectroscopy: -NMR reveals protons on the quinoline (δ 7.5–8.9 ppm) and triazole (δ 3.2 ppm for methyl) .
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 319.1 () .
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IR Spectroscopy: Stretching vibrations for S-H (2560 cm) and C=N (1600 cm).
Challenges and Future Directions
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Synthetic Optimization: Improving yields (currently 40–50%) via catalytic methods or flow chemistry.
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Pharmacological Profiling: Screening for antimicrobial, anticancer, and antiviral activities.
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Material Innovations: Exploring use in organic semiconductors or metal-organic frameworks (MOFs).
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